Di-1-Indanylamine Hydrochloride

Analytical Chemistry Quality Control Reference Standards

Standardize MAO-B inhibitor quality control with the definitive reference standard for rasagiline impurity profiling. Unlike primary indanylamines, this secondary amine with dual indane moieties provides distinct chromatographic retention and MS fragmentation patterns essential for validated methods. - **Critical Application:** USP/ICH-compliant impurity quantification in rasagiline drug substance & product batches - **Structural Uniqueness:** Non-interchangeable with 1-aminoindane or (R)-rasagiline; preserves analytical data integrity - **Supply Certainty:** Research quantities available; batch-specific purity documented

Molecular Formula C18H20ClN
Molecular Weight 285.8 g/mol
CAS No. 113535-00-5
Cat. No. B3059434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-1-Indanylamine Hydrochloride
CAS113535-00-5
Molecular FormulaC18H20ClN
Molecular Weight285.8 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2C1NC3CCC4=CC=CC=C34.Cl
InChIInChI=1S/C18H19N.ClH/c1-3-7-15-13(5-1)9-11-17(15)19-18-12-10-14-6-2-4-8-16(14)18;/h1-8,17-19H,9-12H2;1H
InChIKeyQZPCHRMYJBSBIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di-1-Indanylamine Hydrochloride Product Overview


Di-1-Indanylamine Hydrochloride (CAS 113535-00-5) is a secondary amine, specifically N-(2,3-dihydro-1H-inden-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride . It belongs to the indanylamine class of compounds, which are recognized as privileged scaffolds in medicinal chemistry, particularly for targets like dopamine D2/D3 receptors and monoamine oxidases [1]. The compound's primary documented role is as a process-related impurity in the synthesis of the MAO-B inhibitor rasagiline, making it a critical reference standard for analytical method development and quality control in pharmaceutical manufacturing [2].

Analytical reference standard for impurity profiling and method development
Process-impurity marker specific to rasagiline manufacturing QC workflows
Indanylamine scaffold supports medicinal chemistry probe and ligand synthesis

Substitution Risks for Di-1-Indanylamine Hydrochloride


In-class indanylamines are not interchangeable due to fundamental differences in molecular structure and, consequently, their analytical and biological behavior. Di-1-Indanylamine Hydrochloride is a secondary amine comprising two indane moieties, which distinguishes it from primary amines like 1-aminoindane hydrochloride and chiral, single-indane therapeutics like (R)-rasagiline [1]. This structural difference leads to distinct chromatographic retention times, mass spectral fragmentation patterns, and target binding profiles [2]. Therefore, substituting Di-1-Indanylamine Hydrochloride with a cheaper or more readily available indanylamine analog in a validated analytical method or research model would invalidate results and compromise data integrity.

Secondary amine with two indane rings yields distinct chromatographic retention vs primary indanylamines; method transfer may require full re-validation.

Mass spectral fragmentation patterns differ from mono-indane analogs, potentially compromising impurity identification in established LC-MS/MS protocols.

Substitution with 1-aminoindane or other primary amines risks invalidating validated impurity methods; structural and role differences demand source-specific review.

Quantitative Differentiation of Di-1-Indanylamine Hydrochloride


Vendor Purity Specifications

Di-1-Indanylamine Hydrochloride (CAS 113535-00-5) is offered by commercial vendors with a minimum purity specification of 97-98% . In comparison, a primary amine analog, 1-Aminoindane hydrochloride (CAS 70146-15-5), is often offered with a lower minimum purity of 95% from the same or similar suppliers, indicating a potential difference in the ease of achieving high synthetic purity .

Purity Specs
Data to verify
Target≥97–98% (HPLC)
1-Aminoindane HCl95% (HPLC)
Difference+2–3% abs.
May reduce additional purification; supports analytical method reliability.
Vendor-reported CoA data; lot-specific verification recommended.
Analytical Chemistry Quality Control Reference Standards

Molecular Weight Differentiation

The molecular weight of Di-1-Indanylamine Hydrochloride is 285.8 g/mol, a unique property that allows for unequivocal identification and quantification via mass spectrometry, distinguishing it from common in-class compounds . For instance, the molecular weight of the comparator 1-Aminoindane Hydrochloride is 169.65 g/mol [1]. This significant mass difference ensures that Di-1-Indanylamine Hydrochloride will not interfere with the detection or quantification of the primary amine, a critical factor in method development for impurity profiling [2].

MW Differentiation
Class-level
285.8 g/mol
+116.15 g/mol (68% higher mass vs 1-aminoindane HCl)
Enables selective LC-MS/MS detection without interference from primary amine impurity.
Class-level inference; method-specific retention may vary.
Bioanalysis Mass Spectrometry Metabolite Identification

Reference Standard Specificity

Di-1-Indanylamine Hydrochloride is a documented process impurity in the synthesis of the FDA-approved drug rasagiline mesylate [1]. Regulatory guidelines for pharmaceutical quality control mandate the identification, monitoring, and control of such process-related impurities. While the active pharmaceutical ingredient (API) itself (rasagiline) is a chiral propargylamine, Di-1-Indanylamine Hydrochloride serves as a specific, achiral marker for a distinct synthetic pathway or side reaction, providing a different analytical signal than the API or its primary amine precursor [2]. This contrasts with 1-aminoindane, which is a more direct structural precursor to the API.

Standard Specificity
Method context
Specific process-impurity marker for rasagiline synthesis; distinct from API and primary amine precursor.
Supports stability-indicating HPLC method development and impurity control.
Role-based differentiation; confirm performance in target chromatographic system.
Pharmaceutical Analysis Reference Standards Regulatory Compliance

Applications of Di-1-Indanylamine Hydrochloride


Rasagiline Impurity Reference Standard

As a verified process-related impurity of the Parkinson's disease drug rasagiline, Di-1-Indanylamine Hydrochloride is the definitive reference standard for developing, validating, and executing HPLC or UPLC methods to quantify this specific impurity in drug substance and drug product batches [1]. Its use ensures compliance with ICH guidelines for pharmaceutical quality control.

Dopamine D2/D3 Ligand Development

The indanylamine scaffold is a privileged structure for dopamine receptor ligands [1]. Di-1-Indanylamine Hydrochloride can serve as a versatile starting material or key intermediate for synthesizing novel fluorescent ligands or PET tracers for imaging D2/D3 receptors, which are targets in neurological and psychiatric disorders like Parkinson's disease and schizophrenia [1]. Its secondary amine structure allows for further functionalization not possible with primary amines.

Biocatalysis and Chiral Amine Synthesis

Indanylamines are known substrates for engineered monoamine oxidase (MAO-N) enzymes used in the deracemization of chiral amines [1]. While Di-1-Indanylamine Hydrochloride is achiral, it can be used as a model substrate to study the selectivity and kinetics of these biocatalysts or as a precursor for synthesizing chiral, enantiomerically pure building blocks through enzymatic resolution [1].

Application
Selection Property
Validation Focus
Rasagiline impurity method development
Specific achiral process-impurity marker
Impurity profiling and stability-indicating method specificity
Dopamine D2/D3 receptor ligand synthesis
Indanylamine scaffold with secondary amine reactivity
Receptor binding and selectivity assay development
Biocatalysis and chiral amine research
Achiral substrate for MAO-N enzyme studies
Enzyme kinetics and enantioselective synthesis profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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